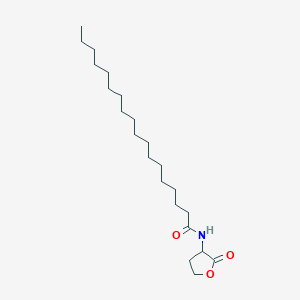

N-octadecanoyl-L-Homoserine lactone

Übersicht

Beschreibung

N-octadecanoyl-L-Homoserine lactone (C18-HSL) belongs to a class of molecules called N-acylated homoserine lactones (AHLs) . These AHLs serve as signaling molecules in bacterial quorum sensing systems . Quorum sensing regulates gene expression in response to increasing cell density, influencing phenotypes like biofilm formation and virulence factor production.

Vorbereitungsmethoden

C18-HSL can be synthesized through various routes, including chemical synthesis and enzymatic methods. Here are some key points:

-

Chemical Synthesis: : The synthetic route involves coupling a fatty acid (octadecanoic acid) with homoserine lactone. The reaction typically occurs under mild conditions, yielding C18-HSL.

-

Enzymatic Synthesis: : In nature, bacteria produce C18-HSL using enzymes called AHL synthases (e.g., SinI in Sinorhizobium meliloti). These enzymes catalyze the acylation of homoserine lactone with octadecanoic acid.

Analyse Chemischer Reaktionen

C18-HSL kann verschiedene Reaktionen eingehen:

Hydrolyse: C18-HSL kann hydrolysiert werden, um Homoserinlacton und Octadecansäure freizusetzen.

Oxidation/Reduktion: Je nach Kontext kann C18-HSL Oxidations- oder Reduktionsreaktionen eingehen.

Substitution: Die Acylkette kann durch Substitutionsreaktionen modifiziert werden.

Häufige Reagenzien und Bedingungen variieren je nach spezifischer Reaktion. Zu den wichtigsten Produkten gehören hydrolysierte Formen und modifizierte AHL-Derivate.

Wissenschaftliche Forschungsanwendungen

Quorum Sensing Modulation

N-octadecanoyl-L-homoserine lactone serves as a key modulator in quorum sensing pathways. It influences various bacterial behaviors, such as biofilm formation, virulence factor production, and bioluminescence. The length of the acyl chain significantly affects its function; longer chains like C18-HSL typically promote more complex interactions compared to shorter chains .

Biofouling Control

Research has highlighted the potential of AHLs, including C18-HSL, in controlling membrane biofouling. Quorum quenching bacteria that degrade AHLs can disrupt biofilm formation, which is critical in water treatment and industrial processes . This has implications for improving the efficiency and lifespan of filtration systems.

Medical Applications

Recent studies indicate that AHLs can influence human health by modulating cellular processes. For example, C18-HSL has been shown to affect osteoblast metabolism, which is vital for bone homeostasis. This property suggests potential therapeutic avenues for treating conditions like periodontitis and other oral diseases . Additionally, C18-HSL has demonstrated antiproliferative effects against certain cancer cell lines, indicating its utility in cancer research .

Data Table: Key Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Quorum Sensing Modulation | Regulates bacterial communication and behavior based on population density | Influences biofilm formation and virulence factors |

| Biofouling Control | Disrupts biofilm formation in industrial settings | Enhances efficiency of filtration systems |

| Medical Research | Modulates osteoblast activity and impacts oral health | Potential therapeutic effects on bone integrity |

| Cancer Treatment | Exhibits antiproliferative effects on cancer cells | May aid in developing new cancer therapies |

Case Studies

Case Study 1: Quorum Quenching Bacteria

A study investigated the use of quorum quenching bacteria that degrade AHLs, including C18-HSL, to control biofilm formation on membranes used in wastewater treatment. The results indicated a significant reduction in biofilm thickness and improved membrane performance .

Case Study 2: Osteoblast Regulation

Research focused on the effects of C18-HSL on osteoblast metabolism revealed that this compound could enhance osteoblast differentiation while inhibiting apoptosis. This finding suggests that C18-HSL may play a role in maintaining bone health and could be leveraged for therapeutic strategies against bone-related diseases .

Case Study 3: Anticancer Properties

In vitro studies demonstrated that C18-HSL could inhibit the proliferation of oral squamous carcinoma cells. The compound's ability to sensitize these cells to radiation further highlights its potential as an adjunctive treatment in cancer therapy .

Wirkmechanismus

C18-HSL acts as a signaling molecule by binding to transcriptional regulators (e.g., LuxR family proteins). This binding influences gene expression, affecting bacterial behavior and phenotypes.

Vergleich Mit ähnlichen Verbindungen

C18-HSL ist aufgrund seiner langen Acylseitenkette einzigartig. Andere AHLs (z. B. C4-HSL, C12-HSL) unterscheiden sich in der Acyllänge und den funktionellen Gruppen. Die hydrophobe Natur und die spezifischen Wechselwirkungen von C18-HSL heben es hervor.

Biologische Aktivität

N-octadecanoyl-L-homoserine lactone (C18-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are significant signaling molecules in quorum sensing (QS) among Gram-negative bacteria. This article explores the biological activity of C18-HSL, focusing on its effects on bacterial behavior, host interactions, and potential therapeutic applications.

Overview of N-acyl Homoserine Lactones

AHLs, including C18-HSL, play crucial roles in bacterial communication, regulating various physiological processes such as biofilm formation, virulence factor production, and bioluminescence. The structure of AHLs typically includes a lactone ring and a variable acyl chain length, which influences their biological activity. C18-HSL is characterized by its long carbon chain, which may enhance its interaction with bacterial and eukaryotic cells.

1. Quorum Sensing and Bacterial Behavior

C18-HSL is involved in QS mechanisms that allow bacteria to coordinate their behavior based on population density. For example:

- Biofilm Formation : AHLs like C18-HSL can enhance biofilm formation in certain bacteria, contributing to their persistence in hostile environments. This is particularly relevant in clinical settings where biofilms are associated with chronic infections.

- Virulence Regulation : C18-HSL can modulate the expression of virulence factors in pathogenic bacteria, influencing their ability to cause disease.

2. Effects on Host Cells

Recent studies have demonstrated that AHLs can also affect host cellular processes:

-

Osteoblast Activity : Research indicates that C18-HSL influences osteoblast metabolism. At specific concentrations, it can promote differentiation or induce apoptosis in osteoblasts, which are critical for bone health . This dual effect suggests a complex role for AHLs in bone homeostasis and potential implications for oral health.

Concentration (μM) Effect on Osteoblasts 30 Promotes differentiation 50 Induces apoptosis - Antitumor Activity : C18-HSL has shown potential antiproliferative effects against certain cancer cell lines. For instance, it enhances the sensitivity of oral squamous carcinoma cells to radiation therapy, suggesting a therapeutic avenue for cancer treatment .

3. Immunomodulatory Effects

AHLs like C18-HSL can modulate immune responses:

- Inflammation Regulation : Studies indicate that AHLs can influence cytokine production and immune cell function. For example, C18-HSL may impair NF-kB signaling pathways in activated immune cells, affecting inflammatory responses .

Case Study 1: Osteoblast Differentiation

In a study examining the effects of various AHLs on osteoblasts, it was found that C18-HSL could inhibit osteoblast differentiation at higher concentrations while promoting apoptosis at lower concentrations. This highlights the importance of concentration in determining the biological outcome of AHL exposure .

Case Study 2: Antitumor Effects

Another investigation revealed that C18-HSL could sensitize oral squamous carcinoma cells to radiation treatment. The study showed a marked reduction in cell viability when treated with both radiation and C18-HSL compared to radiation alone, suggesting a synergistic effect .

Q & A

Basic Questions

Q. What methodologies are commonly employed to detect N-octadecanoyl-L-homoserine lactone (C18-HSL) in bacterial cultures?

C18-HSL detection involves:

- Thin-layer chromatography (TLC) with bioreporter strains (e.g., Agrobacterium tumefaciens with lacZ fusions) for semi-quantitative analysis .

- GFP-based biosensors (e.g., Vibrio fischeri LuxR-PluxI systems) for real-time, single-cell resolution monitoring .

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for structural identification and quantification, especially in complex mixtures .

Table 1: Comparison of AHL Detection Methods

| Method | Sensitivity | Specificity | Throughput | Applications |

|---|---|---|---|---|

| TLC + Bioreporter | 5–50 nM | Moderate | Low | Initial screening |

| LC-MS/MS | 0.1–1 nM | High | High | Structural confirmation |

| GFP Biosensors | 5 nM | High | Medium | Real-time spatial dynamics |

Q. How does acyl chain length influence C18-HSL diffusion and receptor activation?

Longer chains (e.g., C18) exhibit reduced passive diffusion due to hydrophobicity, relying on active transport. LuxR-type receptors (e.g., LasR) accommodate long chains via hydrophobic pockets, but optimal activation often occurs with C8–C12 AHLs. Radiolabeled uptake assays and logP calculations clarify diffusion-receptor relationships .

Q. What safety protocols are essential for handling C18-HSL?

- Use nitrile gloves and lab coats to prevent dermal exposure.

- Store at -20°C in airtight containers to prevent degradation.

- Dispose of waste per institutional guidelines for bioactive compounds .

Advanced Questions

Q. How can researchers resolve contradictions in C18-HSL activity across bacterial species?

Contradictions arise from receptor specificity (e.g., LasR prefers 3-oxo-C12-HSL) or interference from coexisting AHLs. Methods include:

- Isothermal titration calorimetry (ITC) to quantify binding affinities .

- Site-directed mutagenesis of LuxR homologs to map acyl-binding residues .

- Co-culture experiments with AHL-degrading bacteria (e.g., Variovorax paradoxus) to assess ecological modulation .

Q. What metabolic pathways degrade C18-HSL, and how can this inform biofilm disruption?

Variovorax paradoxus degrades C18-HSL via lactonase-mediated ring opening, followed by β-oxidation of the acyl chain . Applications:

- Enzymatic assays with purified lactonases (e.g., AiiA) and HPLC monitoring.

- Engineered probiotics expressing lactonases to disrupt biofilms .

Q. What structural dynamics govern C18-HSL-LuxR interactions?

- X-ray crystallography reveals hydrogen bonding between the lactone ring and conserved residues (e.g., Trp60 in TraR) .

- NMR spectroscopy tracks conformational changes in receptor DNA-binding domains.

- FRET assays with fluorescent LuxR variants monitor real-time activation .

Q. How can isotopic labeling distinguish endogenous C18-HSL from contamination?

- Feed cultures with ¹³C-glucose ; LC-MS detects ¹³C-labeled C18-HSL .

- Genetic knockouts of luxI homologs combined with complementation assays confirm biosynthesis .

Q. What role does C18-HSL play in multispecies biofilm signaling?

- Microfluidic devices spatially control AHL delivery to subpopulations.

- RNA-seq identifies LuxR-regulated genes across species .

- Synthetic consortia with luxI/luxR knockouts isolate C18-HSL effects .

Q. How do computational models predict C18-HSL signaling dynamics?

- Diffusion-reaction models incorporate biofilm porosity and lactonase activity .

- Agent-based simulations explore QS cheating vs. cooperation under varying C18-HSL levels .

Q. What growth conditions optimize C18-HSL studies in model organisms?

- Use iron-limited media (e.g., M9 + 0.2% casamino acids) to induce LuxI expression .

- Extract AHLs at late exponential phase (OD600 ≈ 1.5) for peak accumulation .

Table 2: AHL Chain Length Effects

| Chain Length | Diffusion Efficiency | Receptor Affinity | Typical Producers |

|---|---|---|---|

| C4 | High | Low | Vibrio fischeri |

| C8–C12 | Moderate | High | Pseudomonas aeruginosa |

| C14–C18 | Low | Variable | Marine Rhodobacteraceae |

Eigenschaften

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h20H,2-19H2,1H3,(H,23,24)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMDJDYXARRSKB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479050-96-9 | |

| Record name | N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479050-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.